1-(Oxan-3-yl)propan-1-one
Description
Contextualization within Ketone and Cyclic Ether Chemistry
The chemical nature of 1-(Oxan-3-yl)propan-1-one is defined by the interplay between its two core components: the ketone and the oxane ring. The oxane ring, the preferred IUPAC name for tetrahydropyran (B127337) (THP), is a saturated six-membered ring containing one oxygen and five carbon atoms. wikipedia.org It is a foundational structure in many areas of chemistry, most notably as the core of pyranose sugars like glucose. wikipedia.org The ring typically adopts a low-energy chair conformation. wikipedia.org
The ketone group (-C(O)-) attached to the ring's 3-position introduces a site of electrophilicity at the carbonyl carbon and acidity at the α-protons (the CH₂ group of the propyl chain and the CH group at the 3-position of the ring). The reactivity of ketones is a cornerstone of organic synthesis, participating in nucleophilic additions, aldol (B89426) condensations, and enolate chemistry.
The presence of the ether oxygen in the oxane ring, two carbons away from the carbonyl group (a γ-relationship), can influence the ketone's reactivity through electronic effects. A notable reaction for the closely related α-keto tetrahydropyran structures is reductive carbon-oxygen bond cleavage. acs.org For instance, α-ketones on a tetrahydropyran ring have been shown to undergo ring-opening when treated with samarium(II) iodide (SmI₂), which proceeds through a metal-associated ketyl radical intermediate. acs.org This specific reactivity highlights how the cyclic ether moiety is not merely a spectator but an active participant in the chemical transformations of the molecule.
Significance as a Structural Motif and Versatile Synthetic Building Block
The tetrahydropyran (THP) ring is a privileged scaffold, recognized as one of the most common motifs in oxygen-containing natural products, particularly those of marine origin. mdpi.com Its abundance in biologically important molecules has driven significant efforts to develop efficient and stereoselective methods for its synthesis. mdpi.com Consequently, molecules like this compound, which contain a pre-formed and functionalized THP ring, represent valuable synthetic building blocks.
The 3-acyltetrahydropyran motif can be considered a "tetrahydropyranyl ketide," a unit common to many complex polyketide natural products. nih.gov The development of three-component coupling reactions to produce these structures underscores their synthetic utility. nih.gov Furthermore, the synthesis of polysubstituted tetrahydropyrans is a key challenge in the total synthesis of complex molecules, and methodologies that generate these structures with high stereocontrol are of great interest to the synthetic community. mdpi.com The functional handles on this compound—the ketone—allow for further elaboration, making it a potential precursor for more complex architectures found in pharmaceuticals and other bioactive compounds.
Overview of Research Trajectories for Analogous Organic Compounds
While direct research on this compound is limited, extensive work on analogous structures provides insight into its potential synthesis and application. uni.lu Research trajectories for related tetrahydropyran derivatives are diverse and focus on both synthesis and application.
Synthetic Methodologies: The construction of the tetrahydropyran ring is a major focus. A variety of methods have been developed, each with specific advantages.
| Synthesis Method | Description | Key Features | Source(s) |
| Prins Cyclization | An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. | Convergent strategy for forming 2,6-disubstituted THP rings. | mdpi.comntu.edu.sg |
| Intramolecular Hydroalkoxylation | Cyclization of δ-hydroxy olefins, often catalyzed by transition metals like platinum, gold, or cobalt. | Tolerant of many functional groups; can be used for five- and six-membered rings. | organic-chemistry.orgorganic-chemistry.org |
| Acid-Mediated Cyclization | Cyclization of precursors like allylsilyl alcohols using a Brønsted acid. | Can produce polysubstituted THPs with high diastereoselectivity. | |
| Mukaiyama-Michael Cascade | Annulation reaction between homoallylic enol ethers and α,β-unsaturated ketones. | Forms the THP ring via a cascade of rearrangement and collapse. | nih.gov |
| Intramolecular Ring-Opening | Ring-opening of an α,β-epoxy sulfoxide (B87167) with a tethered hydroxyl group. | A method to form 3-keto cyclic ethers, such as 3-oxo-2-phenyltetrahydropyran. | oup.com |
Applications in Medicinal Chemistry: The tetrahydropyran motif is frequently incorporated into molecules designed for therapeutic purposes. For example, a series of phenyl alkyl ketones bearing tetrahydropyran-3-yloxy and tetrahydrofuran-3-yloxy substituents were synthesized and evaluated as potent and selective inhibitors of phosphodiesterase-4 (PDE4). nih.gov In these studies, the cyclic ether moiety was found to significantly influence the inhibitory potency of the compounds. nih.gov
Specific Reactivity Studies: Research has also explored the unique reactivity of functionalized tetrahydropyrans. The synthesis of stabilised phosphonium (B103445) ylides, such as 1-(tetrahydropyran-4-yl)-2-(triphenylphosphoranylidene)propan-1-one, demonstrates how the ketone function on the ring can be converted into other useful synthetic intermediates for reactions like the Wittig olefination. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQPNYAHBYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275778 | |
| Record name | 1-(Tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187468-62-7 | |
| Record name | 1-(Tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187468-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Approaches to the Synthesis of 1 Oxan 3 Yl Propan 1 One
Retrosynthetic Strategies and Disconnection Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(oxan-3-yl)propan-1-one, two primary disconnection approaches are considered:
Disconnection of the Carbon-Carbon Bond: The bond between the carbonyl carbon and the oxane ring (C1-C3 bond) can be disconnected. This leads to a synthon of an ethyl cation equivalent (a propanoyl cation) and an oxan-3-yl anion equivalent. In practice, this translates to reacting an organometallic reagent derived from 3-substituted oxane with a propanoyl electrophile or, more commonly, reacting a nucleophilic propionyl equivalent with a 3-electrophilic oxane derivative.
Disconnection within the Oxane Ring: This strategy involves breaking one of the C-O bonds or a C-C bond within the tetrahydropyran (B127337) ring itself. This approach is particularly useful if the side chain is installed prior to the formation of the heterocyclic ring. For instance, a disconnection of the C-O bond could lead to a linear hydroxyalkene precursor that can be cyclized.
These retrosynthetic pathways guide the selection of appropriate synthetic routes and starting materials.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various established and contemporary organic reactions. These routes can be classified based on the key bond-forming or functional group transformation steps.
The formation of the carbon-carbon bond between the propanoyl group and the oxane ring is a critical step in many synthetic strategies. researchgate.net Several classic and modern methods are applicable:
Grignard and Organolithium Reactions: A common approach involves the reaction of a Grignard reagent or an organolithium species derived from a 3-halooxane with propionyl chloride or a related propionic acid derivative. Careful control of reaction conditions is necessary to prevent side reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to form the C-C bond. alevelchemistry.co.uk This would typically involve an organoboron or organotin derivative of the oxane ring and a suitable propenyl derivative, followed by oxidation.
Acylation of Organometallics: The use of organocadmium or organocuprate reagents can offer milder conditions for the acylation with propionyl chloride, often leading to higher yields and fewer side products compared to Grignard reagents.
A summary of potential C-C bond forming reactions is presented in the table below.
| Reaction Type | Reagents | Description |
| Grignard Reaction | 3-Bromoxane, Mg, Propionyl chloride | Formation of an organomagnesium halide followed by acylation. |
| Organocuprate Addition | Lithium dipropylcuprate, 3-Acryloyl-oxane | Conjugate addition of a cuprate (B13416276) to an α,β-unsaturated ketone precursor. |
| Heck Reaction | 3-Vinyl-oxane, Propionyl-Pd(II) complex | Palladium-catalyzed coupling of an alkene with an organopalladium species. alevelchemistry.co.uk |
An alternative to direct C-C bond formation is the synthesis of a precursor molecule followed by functional group interconversion (FGI) to yield the desired ketone. wikipedia.orgfiveable.mevanderbilt.edu
Oxidation of Secondary Alcohols: A highly effective method involves the oxidation of the corresponding secondary alcohol, 1-(oxan-3-yl)propan-1-ol. This precursor can be synthesized with greater ease in some cases. A variety of oxidizing agents can be used, with the choice depending on the scale and sensitivity of the substrate. Common reagents include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane.
Hydration of Alkynes: A precursor containing a terminal alkyne at the 3-position of the oxane ring can be hydrated to form the methyl ketone. This reaction is typically catalyzed by mercury(II) salts or, in more modern approaches, by gold or platinum catalysts.
Below is a table summarizing key functional group interconversion strategies.
| Precursor Functional Group | Reagent(s) | Resulting Functional Group |
| Secondary Alcohol (-CH(OH)CH2CH3) | PCC, Swern, or Dess-Martin Oxidation | Ketone (-C(=O)CH2CH3) |
| Alkyne (-C≡CH) | H2SO4, H2O, HgSO4 | Methyl Ketone (via hydration) |
| Nitrile (-CN) | Ethylmagnesium bromide, then H3O+ | Ketone |
The synthesis can also be planned around the formation of the tetrahydropyran ring as a key step, with the propanone side chain already attached to a linear precursor. wikipedia.orgorganic-chemistry.org
Intramolecular Williamson Ether Synthesis: A common method involves the cyclization of a halo-alcohol. For this specific target, a 5-halo- or 5-tosyloxy-octan-3-one could be treated with a base to induce intramolecular cyclization to form the oxane ring.
Oxy-mercuration/De-mercuration: An unsaturated alcohol, such as oct-7-en-3-one, can be subjected to oxy-mercuration conditions (mercuric acetate (B1210297) followed by sodium borohydride) to induce cyclization and formation of the substituted tetrahydropyran ring.
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can form a tetrahydropyran-4-ol derivative, which would then require further steps to be converted to the target molecule. organic-chemistry.org
Intramolecular Epoxide Ring Opening: The formation of tetrahydropyran rings can be achieved through the endo-selective intramolecular ring-opening of 4,5-epoxy alcohols. nih.gov This method is particularly useful in natural product synthesis and can be adapted for the synthesis of substituted oxanes. nih.gov
Chemo-, Regio-, and Stereoselective Synthesis
For more complex applications, particularly in pharmaceuticals, the selective synthesis of a specific isomer of this compound may be required.
Since the C3 position of the oxane ring is a stereocenter, this compound is a chiral molecule. Enantioselective synthesis aims to produce one enantiomer in excess over the other. wikipedia.org
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. wikipedia.org For instance, a carbohydrate derivative could be manipulated to form the (3S)-oxane ring with the propanone side chain or a precursor already installed.
Asymmetric Catalysis: An achiral precursor can be converted to a chiral product using a chiral catalyst. Examples include:
Asymmetric Hydrogenation: The reduction of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter.
Asymmetric Epoxidation followed by Ring Opening: A Sharpless asymmetric epoxidation of an allylic alcohol precursor could create a chiral epoxide, which is then converted to the chiral oxane ring.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
The development of enantioselective routes is a significant area of research, often driven by the different biological activities of the individual enantiomers of a molecule. wikipedia.org One-pot cascade biomimetic reduction has emerged as a facile method for synthesizing chiral tetrahydroquinolines with high yields and enantioselectivities, a strategy that could potentially be adapted for the synthesis of chiral oxane derivatives.
Diastereoselective Control in Multi-Step Synthetic Pathways
Achieving diastereoselective control is a critical aspect of synthesizing substituted oxanes like this compound, particularly when multiple stereocenters are present or created during the synthesis. The literature on related substituted tetrahydropyrans highlights several strategies to control the relative stereochemistry of substituents on the ring.
One prominent approach involves the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones, which has been successfully applied to the synthesis of trans-3-amino-4-acyl-tetrahydropyrans. researchgate.netacs.orgacs.orgnih.gov This method establishes a trans relationship between the substituents at the 3 and 4 positions with high diastereoselectivity. researchgate.netacs.orgacs.orgnih.gov A plausible pathway to a precursor of this compound could involve a similar strategy, where a suitably protected hydroxyl group replaces the amino functionality.
Another powerful technique for controlling diastereoselectivity is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.netbeilstein-journals.org The stereochemical outcome of the Prins cyclization can be influenced by the choice of catalyst, solvent, and reaction temperature, often leading to the formation of specific diastereomers of substituted tetrahydropyrans. beilstein-journals.org For instance, a highly diastereoselective one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans has been achieved using p-toluenesulfonic acid (PTSA) and molecular sieves. beilstein-journals.org
The intramolecular oxa-Michael reaction is also a key strategy for the diastereoselective synthesis of tetrahydropyrans. rsc.org The stereochemical outcome of this cyclization is influenced by the nature of the catalyst and the substrate. For example, the use of a Brønsted acid catalyst with an α,β-unsaturated thioester as the Michael acceptor has been shown to produce 2,6-cis-tetrahydropyrans with high selectivity. rsc.org
The following table summarizes potential diastereoselective methods applicable to the synthesis of precursors for this compound, based on research on analogous compounds.
| Method | Key Features | Potential Diastereoselectivity | Reference |
| Intramolecular C-Alkylation | Utilizes ω-halo-substituted precursors with chiral auxiliaries. | Excellent diastereoselectivity for trans products. | researchgate.netacs.orgacs.orgnih.gov |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | High diastereoselectivity, influenced by reaction conditions. | researchgate.netbeilstein-journals.org |
| Intramolecular Oxa-Michael Reaction | Cyclization of an unsaturated alcohol onto a Michael acceptor. | High selectivity for cis or trans isomers depending on the catalyst. | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Methodologies
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact and enhance efficiency. Research in the broader field of tetrahydropyran synthesis has demonstrated the successful implementation of several green chemistry strategies. rsc.orgwhiterose.ac.ukajgreenchem.comrsc.org
Development of Catalytic Systems for Enhanced Efficiency
A cornerstone of green synthesis is the use of catalysts to improve reaction efficiency, reduce waste, and enable milder reaction conditions. For the synthesis of tetrahydropyran derivatives, several catalytic systems have been developed.
Heteropoly acids (HPAs) have emerged as effective and reusable solid acid catalysts for the cyclodehydration of 1,n-diols to form cyclic ethers, including tetrahydropyran. royalsocietypublishing.org For example, H₃PW₁₂O₄₀ has been shown to catalyze the cyclodehydration of pentane-1,5-diol to tetrahydropyran in high yield. royalsocietypublishing.org This approach avoids the use of stoichiometric and often corrosive acid catalysts.
N-Heterocyclic carbenes (NHCs) have been employed in the C-C bond acylation of oxime ethers, which represents a potential, albeit less direct, route to acyl-substituted cyclic ethers. acs.org This organocatalytic method offers an alternative to metal-catalyzed cross-coupling reactions.
Furthermore, photoredox/nickel dual catalysis has been utilized for the C(sp³)–H thiocarbonylation of ethers, demonstrating a novel way to functionalize the α-position of cyclic ethers. rsc.org While this specific reaction introduces a thioester, it highlights the potential of modern catalytic methods for the selective functionalization of the oxane ring.
The following table presents a selection of catalytic systems that could be adapted for a greener synthesis of this compound.
| Catalyst Type | Reaction | Green Chemistry Advantage | Reference |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Cyclodehydration of diols | Reusable solid acid, high atom economy. | royalsocietypublishing.org |
| N-Heterocyclic Carbenes (NHCs) | C-C bond acylation | Organocatalytic, avoids transition metals. | acs.org |
| Photoredox/Nickel Dual Catalysis | C-H functionalization of ethers | Utilizes visible light, mild conditions. | rsc.org |
| Ionic Liquids (e.g., [EMIM][OH]) | Multi-component reactions | Reusable solvent/catalyst, can enhance reaction rates. | ajgreenchem.com |
Solvent Selection and Waste Minimization in Synthetic Processes
Solvent selection is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. The synthesis of tetrahydropyran derivatives has seen efforts to replace hazardous solvents with more benign alternatives.
For instance, in the synthesis of tetrahydrobenzo[b]pyran derivatives, the use of the ionic liquid ethyl methyl imidazolium (B1220033) hydroxide (B78521) ([EMIM][OH]) as both a catalyst and solvent under microwave irradiation has been reported. ajgreenchem.com This method offers short reaction times and the potential for solvent recycling. ajgreenchem.com
The choice of solvent can also dramatically influence the stereoselectivity of a reaction, as seen in the nucleophilic substitution of tetrahydropyran acetals. acs.org Nonpolar solvents like trichloroethylene (B50587) were found to favor the Sₙ2 product, leading to higher diastereoselectivity compared to more common but more polar solvents like dichloromethane. acs.org This demonstrates that solvent choice can be a powerful tool not only for greening a process but also for controlling its stereochemical outcome.
Waste minimization can also be achieved through pot, atom, and step economy (PASE). rsc.orgwhiterose.ac.uk Designing synthetic routes that combine multiple transformations in a single pot reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. rsc.orgwhiterose.ac.uk The application of PASE principles to the synthesis of highly substituted tetrahydropyran-4-ones has been shown to lead to a significantly 'greener' synthetic route compared to conventional strategies. rsc.orgwhiterose.ac.uk
The table below outlines key considerations for solvent selection and waste minimization in the synthesis of this compound.
| Strategy | Description | Benefit | Reference |
| Use of Ionic Liquids | Employing ionic liquids as recyclable solvents and catalysts. | Reduced volatile organic compound (VOC) emissions, potential for reuse. | ajgreenchem.com |
| Strategic Solvent Choice for Selectivity | Selecting nonpolar solvents to enhance diastereoselectivity. | Improved product purity, reduced need for separation of isomers. | acs.org |
| Pot, Atom, and Step Economy (PASE) | Designing multi-component, one-pot reactions. | Reduced solvent usage, less waste from purifications, increased overall efficiency. | rsc.orgwhiterose.ac.uk |
| Use of Water or Bio-based Solvents | Exploring aqueous conditions or solvents derived from renewable resources. | Reduced environmental impact, improved safety profile. | rsc.org |
Reactivity and Chemical Transformations of 1 Oxan 3 Yl Propan 1 One
Reactions at the Ketone Moiety
The ketone group is the most reactive site in the 1-(oxan-3-yl)propan-1-one molecule. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-carbons, which possess acidic protons.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. Nucleophiles are electron-rich species that can donate a lone pair of electrons to form a new covalent bond with the electron-deficient carbonyl carbon. youtube.com This process, known as nucleophilic addition, is a fundamental reaction of ketones. youtube.com
Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents and organolithium compounds), hydrides, and cyanide ions. youtube.com The reaction typically proceeds via a two-step mechanism: the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Organometallic | Ethylmagnesium bromide (CH₃CH₂MgBr) | Tertiary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
Alpha-Functionalization and Enolate Chemistry
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the ketone. bham.ac.ukmasterorganicchemistry.com This allows for the formation of enolates, which are powerful nucleophiles in their own right. bham.ac.ukmasterorganicchemistry.com The formation of an enolate involves the deprotonation of an α-carbon by a suitable base. bham.ac.uk
Enolates can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. This class of reactions is crucial for building more complex molecular structures. mnstate.edu For instance, the alkylation of enolates with alkyl halides is a common method for introducing alkyl groups at the α-carbon. libretexts.org
The choice of base is critical in enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. bham.ac.uk Thermodynamic enolates, which are the more stable, more substituted enolates, are favored under conditions that allow for equilibration. libretexts.org
Reduction and Oxidation Reactions of the Ketone
The ketone functional group can be readily reduced to a secondary alcohol. chemguide.co.uk Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reduction of a ketone like this compound would yield 1-(oxan-3-yl)propan-1-ol. chemguide.co.uk
Conversely, while ketones are generally resistant to further oxidation without cleavage of carbon-carbon bonds, specific oxidation reactions can be employed. The Baeyer-Villiger oxidation, for example, converts a ketone into an ester using a peroxy acid. wiley-vch.debeilstein-journals.org In this reaction, the more substituted alkyl group typically migrates, which in the case of this compound would likely lead to the formation of an ester where the oxane ring is attached to the ester oxygen. wiley-vch.delibretexts.org
Reactions Involving the Oxane Ring System
The oxane (tetrahydropyran) ring is a saturated heterocyclic ether and is generally stable under many reaction conditions. wikipedia.org However, under certain circumstances, it can participate in reactions leading to ring opening, rearrangement, or functionalization of the ring itself.
Ring Opening and Rearrangement Reactions
The ether linkage in the oxane ring can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydroiodic acid or hydrobromic acid. nih.gov These reactions proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion, leading to a ring-opened product. beilstein-journals.org
Rearrangement reactions involving the tetrahydropyran (B127337) ring are less common but can be induced under specific catalytic conditions. For example, Lewis acid-catalyzed rearrangements can lead to changes in the ring structure or the formation of new cyclic systems. acs.org Prins-type cyclizations, which involve the reaction of an alkene and an aldehyde, can be used to construct tetrahydropyran rings and can also be involved in their subsequent rearrangements. acs.orgorganic-chemistry.org
Functionalization of the Tetrahydropyran Skeleton
Direct functionalization of the C-H bonds of the tetrahydropyran ring is challenging but can be achieved using modern synthetic methods. organic-chemistry.org For instance, transition-metal-catalyzed C-H activation can be employed to introduce new functional groups at specific positions on the ring. organic-chemistry.org Photochemical methods, such as photo-HAT/nickel dual catalysis, have also been developed for the functionalization of oxacycles. organic-chemistry.org
These advanced techniques allow for the modification of the tetrahydropyran skeleton without disturbing the ketone functionality, providing access to a wider range of structurally diverse derivatives of this compound.
Cascade and Multi-component Reactions Incorporating this compound
Based on the known reactivity of other cyclic ketones and propan-1-one derivatives in multi-component reactions, it is plausible to propose hypothetical scenarios where this compound could serve as a key building block. wikipedia.orgCurrent time information in Bangalore, IN. For instance, cyclic ketones are known to participate in reactions like the Hantzsch pyridine (B92270) synthesis or related multicomponent preparations of fused heterocyclic systems. wikipedia.org
A hypothetical multi-component reaction involving this compound could be a variation of the Biginelli or a related reaction, leading to the formation of complex heterocyclic structures. In such a reaction, the α-protons of the propanone moiety would provide the necessary nucleophilicity for initial condensation reactions, while the oxane ring would be incorporated into the final product, potentially influencing its stereochemistry and biological activity.
A plausible, albeit hypothetical, three-component reaction could involve this compound, an aromatic aldehyde, and a urea (B33335) or thiourea (B124793) derivative, catalyzed by a Brønsted or Lewis acid. The initial step would likely be a Knoevenagel condensation between the ketone and the aromatic aldehyde. The resulting α,β-unsaturated ketone could then undergo a Michael addition with the urea/thiourea, followed by cyclization and dehydration to yield a dihydropyrimidinone-type structure fused with or bearing the oxane ring.
The table below outlines the details of this hypothetical reaction, providing a speculative glimpse into the potential of this compound in the realm of cascade and multi-component synthesis.
Table 1: Hypothetical Three-Component Reaction of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Proposed Product | Reaction Type |
| This compound | Aromatic Aldehyde | Urea | Lewis Acid (e.g., Yb(OTf)₃) | A substituted dihydropyrimidinone containing the oxan-3-yl moiety at the 4-position | Biginelli-type multicomponent reaction |
Further research and experimental validation are necessary to confirm the viability of such reactions and to fully explore the synthetic utility of this compound as a substrate in cascade and multi-component transformations. The development of such reactions would offer novel pathways to complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Characterization Techniques in Elucidating Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Oxan-3-yl)propan-1-one is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group protons would appear as a triplet for the terminal methyl (CH₃) group and a quartet for the adjacent methylene (B1212753) (CH₂) group, due to spin-spin coupling. The protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C3 position, being adjacent to the electron-withdrawing carbonyl group, would be shifted downfield relative to the other ring protons. The chemical shifts are influenced by the electronegativity of the nearby oxygen atom and the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, eight distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon due to its significant deshielding. The carbons of the oxane ring would appear in the region typical for ethers, while the aliphatic carbons of the propyl chain would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles of NMR spectroscopy.
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~210 |
| C H₃-CH₂ | ~1.05, triplet | ~8 |
| CH₃-C H₂ | ~2.50, quartet | ~36 |
| C H-(C=O) (Oxane C3) | ~3.0-3.2, multiplet | ~50 |
| C H₂ (Oxane C2/C4) | ~3.4-4.0, multiplet | ~68-75 |
| C H₂ (Oxane C5/C6) | ~1.6-2.0, multiplet | ~25-30 |
| O -CH₂ (Oxane C2/C6) | ~3.4-4.0, multiplet | ~68-75 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can be confirmed with high accuracy. The molecular formula for this compound is C₈H₁₄O₂, corresponding to a monoisotopic mass of 142.0994 Da. uni.lu
High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions. In addition to the molecular ion peak ([M]⁺), mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org For this compound, characteristic fragmentation would include:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the oxane ring, or the bond between the carbonyl carbon and the ethyl group. This would lead to the formation of acylium ions, such as [CH₃CH₂CO]⁺ (m/z 57).
Cleavage of the oxane ring: The cyclic ether can undergo ring-opening followed by further fragmentation.
McLafferty rearrangement: This is a possibility if a gamma-hydrogen is available for transfer, though less common for cyclic systems in this configuration.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | uni.lu |
| Monoisotopic Mass | 142.09938 Da | uni.lu |
| Predicted [M+H]⁺ m/z | 143.10666 | uni.lu |
| Predicted [M+Na]⁺ m/z | 165.08860 | uni.lu |
| Predicted CCS for [M+H]⁺ (Ų) | 130.3 | uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch, typically appearing in the region of 1700-1725 cm⁻¹. Another key feature would be the C-O-C (ether) stretching vibration, which is expected to appear in the 1150-1085 cm⁻¹ range. docbrown.info The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. edinst.com While the C=O stretch is also visible in Raman spectra, it is often weaker than in IR. Conversely, the C-C and C-O single bonds of the oxane ring may show more distinct signals. For a vibrational mode to be observed, it must result in a change in the molecule's polarizability, making Raman particularly useful for analyzing symmetric vibrations and the carbon backbone. edinst.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C-H (Alkyl) | Stretch | 2850-2960 | Medium to Strong |
| C=O (Ketone) | Stretch | 1700-1725 | Strong |
| C-O-C (Ether) | Stretch | 1085-1150 | Strong |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of this compound of sufficient quality can be grown, this technique can provide definitive information on:
Molecular Conformation: The exact conformation of the oxane ring, which is expected to adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Stereochemistry: Unambiguous determination of the relative stereochemistry if chiral centers are present.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.
As of now, no public crystal structure data for this compound is available. The successful application of this technique is entirely dependent on the ability to produce high-quality single crystals.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight of 142.21 g/mol and the absence of highly polar, non-volatile functional groups, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. nih.gov In GC-MS, the compound is vaporized and separated on a capillary column before entering a mass spectrometer for detection and identification. This technique is highly effective for purity assessment, identifying volatile impurities, and quantifying the compound in complex matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before MS detection. copernicus.orgunipd.it This method is suitable for a wider range of compounds, including those that are not amenable to GC. For this compound, reversed-phase LC using a C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would be a standard approach for separation and analysis. scholaris.caeurl-pesticides.eu LC-MS is invaluable for monitoring reaction progress, analyzing crude reaction mixtures, and assessing the final product's purity. unipd.it
Computational and Theoretical Investigations of 1 Oxan 3 Yl Propan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Detailed quantum chemical calculations, which are fundamental to understanding the electronic structure and predicting the reactivity of molecules, appear to be sparse for 1-(Oxan-3-yl)propan-1-one.
Density Functional Theory (DFT) Studies for Molecular Properties
No specific Density Functional Theory (DFT) studies for the calculation of molecular properties of this compound have been identified in a review of available scientific literature. However, public chemical databases provide some predicted physicochemical properties.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O2 | PubChem |
| Molecular Weight | 142.2 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 142.09938 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 142.09938 g/mol | PubChem uni.lu |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 119 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 1 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
This table is interactive. Click on the headers to sort the data.
Ab Initio Methods for High-Level Electronic Structure Determination
A comprehensive search of scientific databases did not yield any specific ab initio calculations for the high-level electronic structure determination of this compound.
Conformational Analysis and Potential Energy Landscapes
Information regarding the conformational analysis and potential energy landscapes of this compound is not available in the reviewed literature.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
No dedicated molecular mechanics or molecular dynamics simulation studies for the conformational sampling of this compound were found.
Prediction of Spectroscopic Parameters through Computational Models
While computational models are frequently used to predict spectroscopic parameters, specific studies applying these models to this compound are not documented in available resources. PubChem does, however, provide predicted ion mobility data, specifically the collision cross section (CCS).
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.10666 | 130.3 |
| [M+Na]+ | 165.0886 | 135 |
This table is interactive. Click on the headers to sort the data. Data sourced from PubChem. uni.lu
Mechanistic Studies of Chemical Reactions via Computational Modeling
No computational modeling studies on the mechanisms of chemical reactions involving this compound were identified in the surveyed scientific literature.
Transition State Characterization and Reaction Pathway Elucidation
No research articles or computational data were found that characterize the transition states or elucidate the reaction pathways for any reactions involving this compound.
Kinetic and Thermodynamic Aspects from Theoretical Approaches
No theoretical studies providing kinetic data (such as rate constants or activation energies) or thermodynamic data (such as enthalpy or Gibbs free energy of reaction) for this compound could be located.
Role As a Key Intermediate and Building Block in Complex Molecule Synthesis
Strategic Incorporation into Natural Product Synthesis
While direct and extensive examples of the incorporation of 1-(Oxan-3-yl)propan-1-one into the total synthesis of specific natural products are not widely documented in readily available literature, its structural motifs are present in numerous bioactive natural compounds. The tetrahydropyran (B127337) ring is a common feature in a vast array of natural products, including polyketides and various glycosides. Synthetic chemists often utilize simpler, commercially available building blocks like this compound to construct these complex natural product skeletons in a convergent and efficient manner. The propanone side chain can be readily modified or extended to build the carbon backbones characteristic of these natural molecules.
The general strategy involves using the ketone functionality for carbon-carbon bond formation, such as through aldol (B89426) or Wittig reactions, to elaborate the side chain. The oxane ring can be carried through multiple synthetic steps, ultimately forming a core component of the target natural product or a closely related analogue designed for structure-activity relationship studies.
Application in the Synthesis of Heterocyclic Compounds
The reactivity of the ketone in this compound provides a gateway to a variety of heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. plos.org The synthesis of such compounds often involves the cyclization of a linear precursor containing the necessary heteroatoms.
For instance, this compound can serve as a precursor for the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives. Reaction of the ketone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolines, which can be further oxidized to pyrazoles. Similarly, reaction with hydroxylamine (B1172632) can yield oximes, which can then be cyclized to form isoxazoles. These reactions are fundamental in the construction of five-membered heterocyclic rings.
Furthermore, the α-protons to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in condensation reactions with various electrophiles to construct more complex heterocyclic frameworks, such as pyridines or pyrimidines, through multi-component reaction strategies.
Utilization in the Construction of Advanced Organic Scaffolds and Materials
The tetrahydropyran ring of this compound can be a key component in the design of advanced organic scaffolds. One area of interest is the synthesis of spirocyclic compounds, where two rings share a single atom. rsc.orgbeilstein-journals.org Spirocycles are of growing importance in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and better physicochemical properties. rsc.org
While specific examples detailing the use of this compound in the synthesis of spirocycles are not prevalent, general methods for spirocycle synthesis often involve the intramolecular cyclization of a precursor derived from a cyclic ketone. scripps.edu In this context, the ketone of this compound could be functionalized with a tether containing a nucleophilic group. Subsequent intramolecular reaction of this nucleophile with the oxane ring or a derivative thereof could lead to the formation of a spirocyclic scaffold where the oxane ring is one of the constituent rings. The development of methods for the synthesis of oxa-spirocycles is an active area of research. nih.gov
Strategic Integration in the Design and Synthesis of Novel Chemical Entities as Templates
In the field of medicinal chemistry, the concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. The this compound framework can serve as a template for the design of novel chemical entities. plos.org The oxane ring is often considered a bioisostere for other cyclic structures, such as cyclohexane (B81311) or piperidine, and its inclusion can modulate properties like solubility and metabolic stability.
Computational methods in drug design can utilize fragments like this compound to generate new molecular structures with desired properties. plos.org The known conformations and electronic properties of the oxane ring can be used to predict how a molecule containing this scaffold will interact with a biological target. By systematically modifying the propanone side chain and exploring different substitution patterns on the oxane ring, libraries of new compounds can be designed and synthesized for biological screening. Although specific examples of marketed drugs directly derived from this compound are not identified, its value lies in its role as a versatile starting point for such discovery processes.
Future Perspectives and Emerging Research Avenues for 1 Oxan 3 Yl Propan 1 One Chemistry
Development of Novel Catalytic Systems for Enhanced Synthetic Accessibility
The synthesis of substituted oxanes like 1-(Oxan-3-yl)propan-1-one often relies on multi-step sequences that can be resource-intensive. Future research is anticipated to focus on the development of novel catalytic systems to streamline these processes, improve yields, and enhance stereocontrol. Organocatalysis and organometallic chemistry are at the forefront of developing new asymmetric methodologies for creating complex molecules with multiple stereogenic centers riosresearchgroup.com. The challenges in synthesizing substituted oxetanes, for instance, have been addressed through innovative methods like photocatalysis for C–H functionalization of alcohols, offering new synthetic disconnections acs.org.
The application of heteropolyacids (HPAs) as non-toxic, eco-friendly, and reusable catalysts presents another promising direction. researchgate.net These catalysts have proven effective in the synthesis of complex heterocyclic structures like calix acs.orgpyrroles from ketones under mild conditions. researchgate.net Adapting such green catalytic systems for the synthesis of this compound could offer significant environmental and economic benefits. Research into enantioselective reduction of related β-halo ketones using chiral catalysts has also shown success in producing enantioenriched oxetanes, a strategy that could be explored for chiral derivatives of the target compound. acs.org
| Potential Catalyst Type | Application in this compound Synthesis | Potential Advantages |
| Chiral N-heterocyclic Carbene (NHC) Catalysts | Enantioselective synthesis of precursors | High stereocontrol in forming substituted cyclic ethers. acs.org |
| Iridium-based Photocatalysts | C-H activation/functionalization for ring formation | Access to novel synthetic routes from simple alcohol precursors. acs.org |
| Heteropolyacids (e.g., Preyssler, Wells-Dawson) | Catalyzing condensation and cyclization steps | Eco-friendly, reusable, and effective under mild conditions. researchgate.net |
| Palladium or Copper Catalysts | Intramolecular cyclization reactions | Potentially enhanced efficiency and yield for ring closure. |
Exploration of Bio-inspired and Biocatalytic Transformations
Biocatalysis is emerging as a powerful and sustainable tool for organic synthesis, prized for its high selectivity and operation under mild conditions. nih.govresearchgate.net For this compound, biocatalytic methods offer significant potential, particularly for creating chiral derivatives. The reduction of the ketone functionality is a key area of interest. Alcohol dehydrogenases (ADHs) are well-known for their ability to stereoselectively reduce ketones to produce chiral alcohols, with stereocomplementary enzymes often available to access either the (R)- or (S)-enantiomer. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, is a cost-effective and stable alternative to isolated enzymes. researchgate.netmdpi.com
Lipases, a versatile class of enzymes, have demonstrated "promiscuous" catalytic activity for a wide range of organic transformations beyond their natural function, including the synthesis of complex ketone intermediates. mdpi.com These enzymes can be used in dynamic kinetic resolutions to produce enantiopure α-hydroxy ketones from racemates with high conversion and enantiomeric excess. nih.gov The exploration of lyases for carbon-carbon bond formation and redox enzymes for selective oxidations further expands the biocatalytic toolbox that could be applied to modify or synthesize this compound and its analogues. nih.gov
| Biocatalytic Approach | Potential Transformation of this compound | Key Enzyme Class | Expected Outcome |
| Asymmetric Reduction | Reduction of the carbonyl group to a hydroxyl group | Alcohol Dehydrogenases (ADHs) / Ketone Reductases (KREDs) | Production of enantiomerically pure (R)- or (S)-1-(Oxan-3-yl)propan-1-ol. acs.orgnih.gov |
| Dynamic Kinetic Resolution | Acylation of a racemic precursor | Lipases / Esterases | Synthesis of enantiopure derivatives with theoretical yields >50%. nih.gov |
| Carboligation | Synthesis of α-hydroxy ketone derivatives | Thiamine Diphosphate (ThDP)-dependent Lyases | Formation of new C-C bonds to create more complex structures. nih.gov |
| Oxidative Biotransformation | Introduction of functional groups via oxidation | Laccases / Oxidases | Modification of the oxane ring or side chain. google.com |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by providing powerful predictive tools. mdpi.com These technologies can accelerate research by predicting reaction outcomes, optimizing conditions, and even planning multi-step retrosynthetic pathways. mdpi.comnih.govacs.org For a target molecule like this compound, ML models could be trained on large chemical reaction databases to suggest novel and efficient synthetic routes that a human chemist might overlook. nih.govacs.org
| AI/ML Application | Relevance to this compound Chemistry | Potential Impact |
| Retrosynthesis Planning | Proposing novel disconnection strategies and synthetic pathways. acs.org | Accelerates the design phase and uncovers non-intuitive routes. |
| Reaction Condition Optimization | Predicting optimal solvents, reagents, and catalysts for key synthetic steps. beilstein-journals.org | Reduces trial-and-error experimentation, saving time and resources. |
| Yield Prediction | Estimating the yield of proposed synthetic reactions before lab execution. researchgate.net | Enables prioritization of high-probability, efficient reaction pathways. |
| Mechanism Prediction | Elucidating reaction mechanisms by identifying elementary steps and intermediates. arxiv.org | Deepens fundamental understanding and guides rational reaction design. |
In Situ Spectroscopic Monitoring and Kinetic Studies of Synthetic Pathways
A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Operando spectroscopy, which involves the spectroscopic characterization of a reaction as it happens ("working" conditions), is a powerful methodology for establishing structure-reactivity relationships. wikipedia.orgcatalysis.blog By coupling real-time spectroscopic measurements with the simultaneous monitoring of catalytic activity, researchers can directly observe catalyst states, reaction intermediates, and product formation. wikipedia.orgcatalysis.blog
For the synthesis of this compound, deploying in situ techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could provide invaluable data. rsc.orgacs.org For example, in situ FTIR spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products, yielding detailed kinetic profiles that shed light on the reaction mechanism. rsc.orgresearchgate.net This approach is applicable to a wide range of organic reactions, including those under electrochemical control. rsc.org The insights gained from these studies can be used to refine catalyst design, mitigate deactivation pathways, and precisely control reaction conditions to maximize the yield and selectivity of the desired product. chemcatbio.orgacs.org
| Spectroscopic Technique | Information Obtainable for this compound Synthesis |
| In Situ FTIR Spectroscopy | Real-time tracking of functional group transformations (e.g., C=O, C-O-C) and concentration profiles of key species. rsc.orgacs.org |
| Operando Raman Spectroscopy | Characterization of catalyst active sites and observation of molecular vibrations under actual reaction conditions. wikipedia.org |
| In Situ NMR Spectroscopy | Structural elucidation of transient intermediates and quantification of species in the reaction mixture without sampling. |
| X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of metal catalysts during the reaction. chemcatbio.org |
| Mass Spectrometry | Identification of intermediates and byproducts in the reaction stream, often coupled with gas chromatography. wikipedia.org |
Q & A
Q. What are the standard synthetic routes for preparing 1-(Oxan-3-yl)propan-1-one in laboratory settings?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation between a ketone (e.g., propan-1-one derivatives) and an oxane-substituted aldehyde under acidic or basic conditions. For example, thionyl chloride (SOCl₂) in ethanol can act as a catalyst, as demonstrated in the synthesis of analogous propanone derivatives . Solvent choice (e.g., ethanol or dichloromethane) and temperature control (40–60°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Multi-technique validation is essential:
- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT-based tools) to confirm functional groups and stereochemistry.
- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve crystal structures. SHELX’s robustness in handling twinned or high-resolution data ensures accurate bond-length and angle measurements .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and oxane ring vibrations (C-O-C, ~1100 cm⁻¹).
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Safety data sheets for similar propanone derivatives emphasize avoiding ingestion and ensuring proper waste disposal .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies between spectroscopic data and computational models for this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Crystallographic Refinement : Use SHELXE for experimental phasing if crystallographic data conflicts with spectroscopic results. Adjust parameters like hydrogen-bonding constraints and thermal displacement models .
- Density Functional Theory (DFT) : Optimize computational models using software like Gaussian or ORCA to reconcile energy-minimized structures with observed data.
Q. How can reaction conditions be optimized to improve the regioselectivity in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) to enhance electrophilic acylation at the oxane ring’s 3-position. Friedel-Crafts acylation protocols for aryl propanones suggest catalyst stoichiometry (0.5–1.0 equiv) significantly impacts regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) may stabilize intermediates, while non-polar solvents (toluene) could favor slower, more selective reactions.
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions, as seen in analogous syntheses of substituted propanones .
Q. How can researchers address low crystallinity issues in X-ray diffraction studies of this compound?
- Methodological Answer :
- Crystallization Optimization : Use solvent diffusion (e.g., hexane/ethyl acetate layered mixtures) or slow evaporation in volatile solvents (diethyl ether).
- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter adjustment) can resolve overlapping reflections in poorly diffracting crystals .
- Synchrotron Radiation : For weakly scattering crystals, high-flux synchrotron X-ray sources improve data resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
